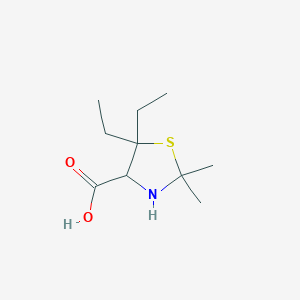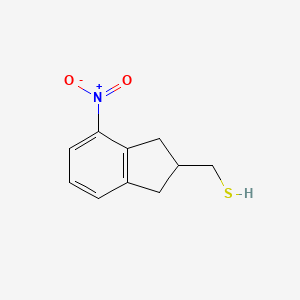
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol is an organic compound that belongs to the class of indene derivatives It features a nitro group at the 4-position, a thiol group attached to a methylene bridge at the 2-position, and a dihydroindene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol typically involves the following steps:
Nitration: The starting material, 2,3-dihydro-1H-indene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Thiol Introduction: The nitro-substituted dihydroindene is then reacted with a thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to form the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino-substituted indene derivatives.
Substitution: Thioethers or thioesters.
科学研究应用
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiol group can form disulfide bonds with proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-nitro-2,3-dihydro-1H-inden-2-yl)amine: Similar structure but with an amino group instead of a thiol group.
(4-nitro-2,3-dihydro-1H-inden-2-yl)ethanethiol: Similar structure but with an ethyl group attached to the thiol group.
Uniqueness
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
属性
分子式 |
C10H11NO2S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol |
InChI |
InChI=1S/C10H11NO2S/c12-11(13)10-3-1-2-8-4-7(6-14)5-9(8)10/h1-3,7,14H,4-6H2 |
InChI 键 |
DDSVTXDUWCAAQP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



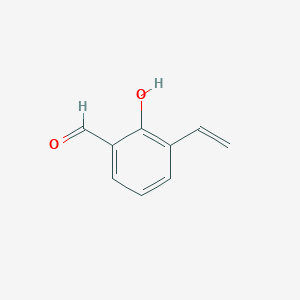
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952157.png)
![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)

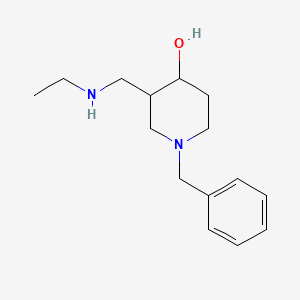


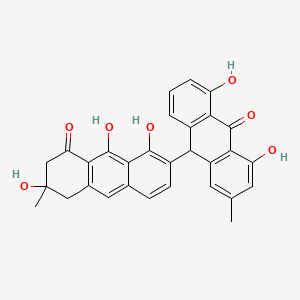
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
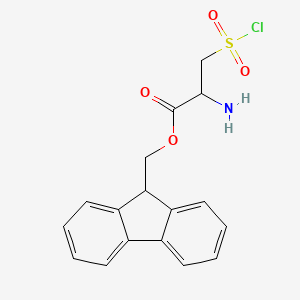
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)
